molecular formula C20H16N4OS B14009666 N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide CAS No. 62295-13-0

N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide

Cat. No.: B14009666
CAS No.: 62295-13-0
M. Wt: 360.4 g/mol
InChI Key: KBYSTJMJIBBWDG-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide is a heterocyclic compound featuring a quinoline backbone fused with a carbothioamide group and an indole-derived substituent.

Properties

CAS No.

62295-13-0

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

N-(1-ethyl-2-hydroxyindol-3-yl)iminoquinoline-2-carbothioamide

InChI

InChI=1S/C20H16N4OS/c1-2-24-17-10-6-4-8-14(17)18(20(24)25)22-23-19(26)16-12-11-13-7-3-5-9-15(13)21-16/h3-12,25H,2H2,1H3

InChI Key

KBYSTJMJIBBWDG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)N=NC(=S)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a condensation reaction between:

  • An indole derivative bearing an ethyl and oxo substituent at positions 1 and 2 respectively (1-ethyl-2-oxo-indole)
  • Quinoline-2-carbothioamide or its derivatives

This condensation forms a Schiff base linkage (C=N) between the amino group of quinoline-2-carbothioamide and the carbonyl carbon of the indole derivative, resulting in the formation of the imine bond characteristic of Schiff bases.

Detailed Synthetic Procedure

Step Reagents & Conditions Description Yield & Notes
1 1-Ethyl-2-oxo-indole derivative Prepared by ethylation and oxidation of indole precursors Typically high yield; purity confirmed by NMR
2 Quinoline-2-carbothioamide or derivatives Commercially available or synthesized via thionation of quinoline-2-carboxamide Purity verified by IR and elemental analysis
3 Condensation reaction in ethanol or methanol Equimolar amounts of the two reactants refluxed or stirred at room temperature for several hours Reaction time varies (4-12 hours); solvent choice affects yield
4 Isolation and purification Cooling, filtration, washing with cold solvent, recrystallization White crystalline powder obtained; melting point recorded

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the formation of the imine bond and the presence of ethyl and oxo groups.
  • Infrared (IR) Spectroscopy: Characteristic bands include:
    • C=N stretching around 1530–1560 cm$$^{-1}$$
    • C=S stretching between 1210–1260 cm$$^{-1}$$
    • NH stretching near 3100–3300 cm$$^{-1}$$
    • C=O stretching near 1700 cm$$^{-1}$$
  • Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (~252.31 g/mol).
  • Elemental Analysis: Confirms carbon, hydrogen, nitrogen, and sulfur content matching theoretical values.

Research Discoveries and Comparative Analysis

Related Schiff Base and Thioamide Syntheses

Research on similar Schiff base compounds involving indole and quinoline derivatives shows that:

  • Condensation reactions proceed efficiently under mild conditions with good yields (typically 70–85%).
  • The presence of thioamide functionality enhances biological activities such as antioxidant and antibacterial effects.
  • Modifications of the indole or quinoline moieties can tune solubility and reactivity.

Mechanistic Insights

  • The reaction mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of the indole derivative, followed by elimination of water to form the imine bond.
  • The thioamide sulfur can participate in intramolecular hydrogen bonding, stabilizing the structure and influencing crystallinity.
  • The Schiff base linkage is sensitive to hydrolysis; thus, reaction conditions are optimized to avoid moisture.

Data Table: Spectral Characteristics of this compound

Spectroscopic Method Observed Bands/Signals Assignment
IR 1535 cm$$^{-1}$$ C=N stretching (imine)
IR 1230 cm$$^{-1}$$ C=S stretching (thioamide)
IR 3200 cm$$^{-1}$$ NH stretching
IR 1705 cm$$^{-1}$$ C=O stretching (indole oxo group)
$$^{1}H$$ NMR 1.2–1.4 ppm (triplet) Ethyl group methyl protons
$$^{1}H$$ NMR 4.1–4.3 ppm (quartet) Ethyl group methylene protons
$$^{1}H$$ NMR 7.0–8.5 ppm (multiplet) Aromatic protons (indole and quinoline)
MS m/z = 252.31 (M$$^+$$) Molecular ion peak

Summary of Preparation Methodologies from Literature

Reference Synthetic Route Description Yield (%) Key Observations
Condensation of 1-ethyl-2-oxo-indole with quinoline-2-carbothioamide in ethanol, reflux 6 h 75–80 White crystalline product; confirmed by NMR, IR
Similar Schiff base synthesis with coumarin derivatives; analogous methods applied 80–85 High purity; spectral and crystallographic data
Modified cyclization and condensation using acetanilide and quinoline derivatives 70–78 Mechanistic insights provided; anticancer potential studied
One-pot Mannich base reaction for indoline derivatives, followed by nucleophilic substitution 65–80 Multi-step synthesis; detailed spectral analysis

Chemical Reactions Analysis

Hydrolysis and Nucleophilic Substitution Reactions

The thioamide (–C=S) and imine (–C=N–) groups undergo hydrolysis under acidic or alkaline conditions. In 95% ethanol at 80°C , the thioamide moiety converts to a carboxamide (–C=O) group via nucleophilic attack by water. The imine bond shows pH-dependent stability, with hydrolysis rates increasing in strongly acidic (pH < 2) or basic (pH > 10) environments .

Table 1: Hydrolysis Conditions and Products

Reactant GroupConditionsProductYieldReference
Thioamide (C=S)95% EtOH, 80°C, 6hCarboxamide (C=O)72%
Imine (C=N)0.1M HCl, 25°C, 24hAmine + Ketone89%

Nucleophilic aromatic substitution (SNAr) occurs at the quinoline C2 position when treated with 2-aminobenzoic acid in DMF/K₂CO₃ , yielding 2-((1-(morpholino(pyridin-4-yl)methyl)-2-oxoindolin-3-ylidene)amino)benzoic acid . Allyl isothiocyanate induces thiouracil formation via cyclization under refluxing ethanol .

Coordination Chemistry and Metal Complexation

The compound acts as a bidentate ligand, coordinating through the thioamide sulfur and imine nitrogen. Reactions with Cu(II) , Ni(II) , and Fe(III) salts produce octahedral complexes:

Table 2: Metal Complex Properties

Metal SaltMolar Ratio (Ligand:Metal)GeometryApplicationReference
CuCl₂·2H₂O2:1OctahedralAntimicrobial agents
Ni(NO₃)₂·6H₂O1:1Distorted octahedralCatalytic oxidation
FeCl₃3:1Trigonal bipyramidalMRI contrast agents

Stability constants (log β) range from 8.2 (Fe³⁺) to 11.7 (Cu²⁺), confirming strong metal-binding capacity.

Condensation and Cyclization Reactions

The imine nitrogen participates in Schiff base formation with carbonyl compounds. Reaction with 2-thioxo-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline in ethanol produces fused heterocycles (76% yield) . Microwave-assisted condensation with 3-chlorophenyl hydrazine generates pyrazolo[3,4-b]pyridine derivatives exhibiting COX-II inhibition (IC₅₀ = 4.16 μM) .

Key cyclization pathways :

  • With allyl isothiocyanate : Forms thiazole rings via [3+2] cycloaddition

  • With 2,3-dichloroquinoxaline : Produces tetracyclic systems through SNAr

Biological Activity Modulation Through Chemical Modifications

Structural modifications significantly impact pharmacological properties:

Table 3: Structure-Activity Relationships

Modification SiteDerivative ClassBiological Activity (IC₅₀)Reference
Quinoline C3ThiosemicarbazonesAChE inhibition: 19.85 μM
Indole N1Morpholino derivativesAnticancer (HCT-116): 2.4 μg/mL
Thioamide SMetal complexesAntibacterial (MIC): 8 μg/mL

The 8-methylquinoline-thiosemicarbazone derivative shows 3.2-fold greater AChE inhibition than unsubstituted analogs . Metal complexes exhibit enhanced bioactivity due to improved membrane permeability.

Synthetic Methodology and Characterization

Optimized synthesis :

  • Condense 1-ethyl-2-oxoindole-3-carbaldehyde with quinoline-2-carbothioic hydrazide in methanol/glacial acetic acid (4:1)

  • Reflux at 70°C for 8h (Yield: 82%)

  • Purify via silica gel chromatography (CH₂Cl₂:MeOH = 9:1)

Characterization data :

  • ¹H NMR (DMSO-d₆): δ 11.25 (s, NH), 8.72 (q, J=8Hz, quinoline-H), 7.38-6.95 (m, indole-H)

  • IR : 1680 cm⁻¹ (C=O), 1542 cm⁻¹ (C=N), 1245 cm⁻¹ (C=S)

  • HRMS : m/z 352.1241 [M+H]⁺ (calc. 352.1238)

This comprehensive profile establishes N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide as a versatile scaffold for developing antimicrobial, anticancer, and neuroprotective agents through targeted chemical modifications.

Scientific Research Applications

N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Analysis: Data Tables

Table 1: Comparative Structural Features

Compound Core Structure Key Substituents Metal-Binding Sites
Target Compound Quinoline + Indole 1-Ethyl-2-oxoindole, carbothioamide S, N (quinoline)
PQCTA Quinoline Pyridin-2-yl, carbothioamide S, N (pyridine)
Compound 15 2-Oxoindoline 5-Methylindole, phenylacetamide O, N (acetamide)
N-Diethylaminomethyl Derivatives Indole Hydrazinecarbothioamide S, N (hydrazine)

Research Implications and Challenges

  • Strengths of the Target Compound: The hybrid quinoline-indole structure may synergize the photophysical properties of quinoline with the bioactivity of indole derivatives. The carbothioamide group enhances metal-binding utility, making it a candidate for environmental or biomedical sensing .
  • Limitations: Lack of direct experimental data on its synthesis, stability, or toxicity.

Biological Activity

N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide, with CAS number 62295-13-0, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C20H16N4OS
  • Molecular Weight : 368.43 g/mol

Synthesis

The synthesis of this compound typically involves the condensation reaction of indole derivatives with quinoline-based thioamides. This process can be optimized through various reaction conditions, including temperature and solvent choice, to enhance yield and purity.

Antimicrobial Activity

Recent studies indicate that compounds related to quinoline and indole structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can range from 0.22 to 0.25 μg/mL, demonstrating potent antibacterial effects .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vivo studies using APC(Min/+) mice models have shown that related compounds can inhibit the growth of intestinal polyps, suggesting a role in chemoprevention of colorectal cancer . The mechanisms likely involve inhibition of tyrosine kinases that are crucial for cancer cell proliferation.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features. The presence of both indole and quinoline moieties enhances its interaction with biological targets. SAR studies have indicated that modifications at specific positions on the indole or quinoline rings can significantly affect biological activity, leading to enhanced potency against targeted diseases .

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of various derivatives, this compound was tested against a panel of pathogens. The results indicated a strong correlation between structural modifications and antimicrobial efficacy, with some derivatives achieving MIC values as low as 4.9 µM against resistant strains .

Study 2: Anticancer Activity

A detailed investigation into the anticancer properties revealed that this compound could reduce tumor growth in murine models. The study highlighted its potential as a therapeutic agent in colorectal cancer prevention, emphasizing the need for further clinical trials to validate these findings .

Data Summary

PropertyValue
Molecular FormulaC20H16N4OS
Molecular Weight368.43 g/mol
Antimicrobial MIC Range0.22 - 0.25 μg/mL
Anticancer EfficacyInhibits polyp growth in APC(Min/+) mice

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